Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate
Overview
Description
Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a chemical compound . It is a part of a class of compounds known as thiophene-based analogs, which have been the focus of many scientists due to their potential as biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can be analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Chemical Reactions Analysis
Thiophene-based analogs, including Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, can undergo various chemical reactions. For instance, [3 + 2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to the formation of thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can be determined using various methods. For instance, its empirical formula is C11H16N2O2S, and it has a molecular weight of 240.32 .Scientific Research Applications
Thiophene Derivatives
- Scientific Field : Medicinal Chemistry
- Application : Thiophene derivatives are a class of biologically active compounds that have a variety of biological effects . They are used in medicinal chemistry to improve advanced compounds .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results or Outcomes : Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Piperazine Derivatives
- Scientific Field : Organic Chemistry
- Application : Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application : The synthesis of piperazine derivatives often involves condensation reactions .
- Results or Outcomes : Piperazine derivatives have been used to synthesize a variety of compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Future Directions
The future directions for research on Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate could involve further exploration of its biological activity, as well as its potential applications in medicinal chemistry . Additionally, more studies could be conducted to better understand its synthesis, molecular structure, and chemical reactions .
properties
IUPAC Name |
ethyl 3-thiophen-2-ylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-11(14)13-6-5-12-9(8-13)10-4-3-7-16-10/h3-4,7,9,12H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWHEQLSSKQCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCNC(C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378052 | |
Record name | Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |
CAS RN |
85803-50-5 | |
Record name | Ethyl 3-(2-thienyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85803-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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